

Perfluorobutylsulfonyl Fluoride (CAS 375-72-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Perfluorobutylsulfonyl fluoride

Cat. No.: B146102

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Abstract

Perfluorobutylsulfonyl fluoride (PFBSF), also known as nonafluoro-1-butanesulfonyl fluoride, is a pivotal reagent in modern organic and medicinal chemistry. Its unique properties, stemming from the highly electronegative perfluorobutyl group, make it an invaluable tool for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides an in-depth overview of PFBSF, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its key applications in organic synthesis. Furthermore, this document includes safety and handling guidelines to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

Perfluorobutylsulfonyl fluoride is a colorless, volatile liquid that is immiscible with water but soluble in many common organic solvents.[1] Its high thermal and chemical stability make it a robust reagent for a variety of chemical transformations.[2]

Table 1: Physical and Chemical Properties of **Perfluorobutylsulfonyl Fluoride**

Property	Value	Reference
CAS Number	375-72-4	[3]
Molecular Formula	C4F10O2S	[1]
Molar Mass	302.09 g/mol	[1]
Appearance	Colorless transparent liquid	[4]
Density	1.682 g/mL at 25 °C	[1]
Boiling Point	65-66 °C	[1]
Melting Point	< -120 °C	[1]

Synthesis and Purification

The primary industrial method for the synthesis of **perfluorobutylsulfonyl fluoride** is the electrochemical fluorination of sulfolane.[1][2] This process involves the replacement of all hydrogen atoms in the sulfolane molecule with fluorine atoms in an electrolytic cell containing anhydrous hydrogen fluoride.

Experimental Protocol: Synthesis of Perfluorobutylsulfonyl Fluoride via Electrochemical Fluorination

This protocol is a laboratory-scale adaptation of the industrial electrochemical fluorination process.

Materials:

- Sulfolane
- Anhydrous Hydrogen Fluoride (HF)
- Electrolysis cell with nickel anodes and cathodes
- Power supply (for constant voltage or current)

- Low-temperature condenser (-20 °C or lower)
- Receiving flask cooled in an ice bath
- Sodium fluoride (optional, as an electrolyte salt)

Procedure:

- Set up the electrolysis cell in a well-ventilated fume hood, taking all necessary precautions for handling anhydrous HF.
- Charge the electrolysis cell with anhydrous hydrogen fluoride. If desired, a small amount of an electrolyte salt like sodium fluoride can be added to improve conductivity.
- Begin cooling the condenser to the target temperature.
- Initiate the electrolysis by applying a constant voltage (e.g., 5-7 V) or current density.
- Slowly and continuously add sulfolane to the electrolysis cell. The rate of addition should be controlled to maintain a stable electrolysis process.
- The perfluorinated product, being denser than the electrolyte, will separate and collect at the bottom of the cell.
- Continuously or periodically, drain the crude **perfluorobutylsulfonyl fluoride** from the bottom of the cell into the cooled receiving flask.
- The crude product is then ready for purification.

Experimental Protocol: Purification of Perfluorobutylsulfonyl Fluoride

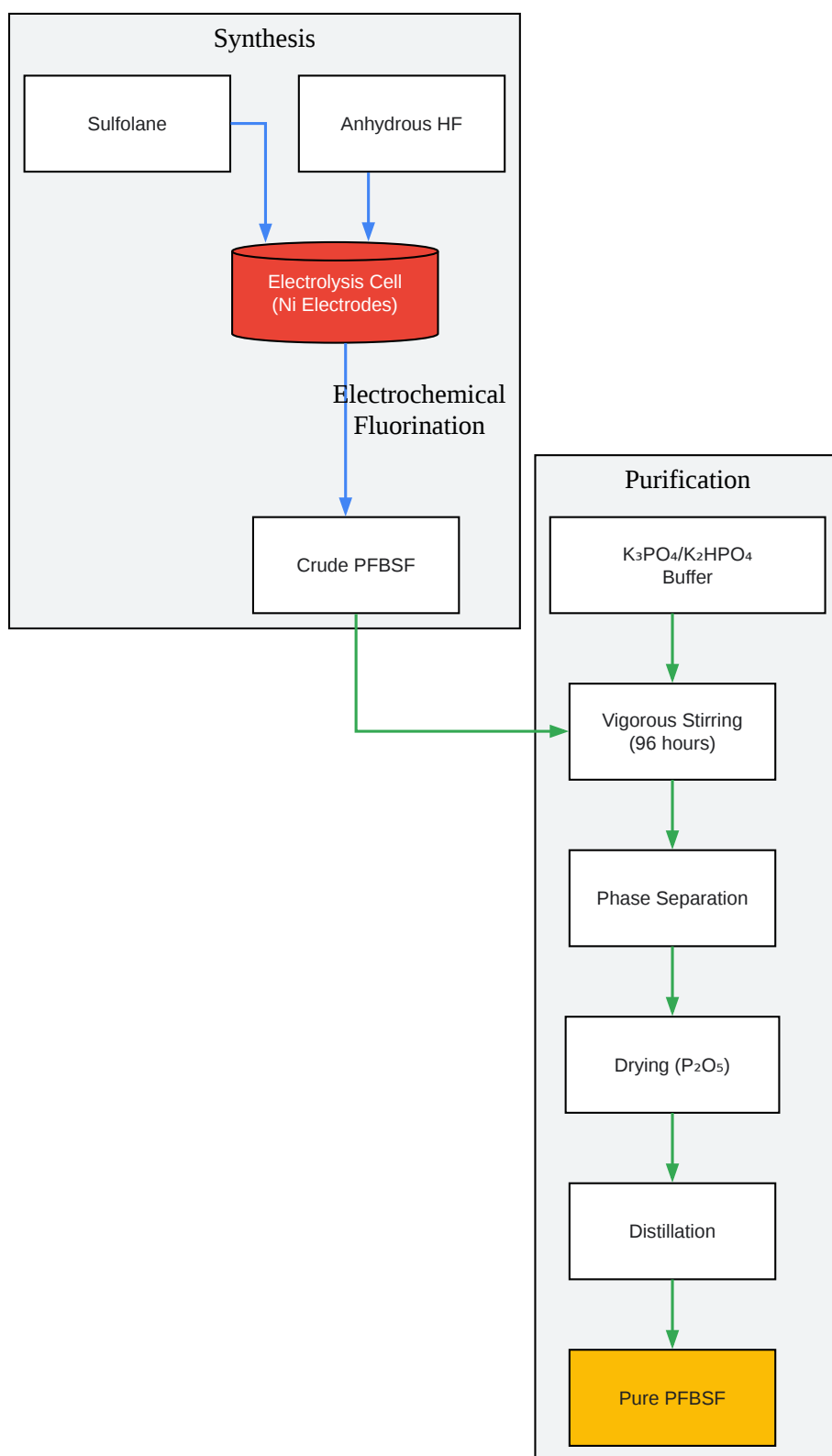
Commercially available or freshly synthesized **perfluorobutylsulfonyl fluoride** often contains impurities, most notably perfluorosulfolane. The following protocol describes a robust method for its purification.^[1]

Materials:

- Crude **perfluorobutylsulfonyl fluoride**
- Potassium phosphate, tribasic (K_3PO_4)
- Potassium phosphate, dibasic (K_2HPO_4)
- Distilled water
- Separatory funnel
- Distillation apparatus
- Phosphorus pentoxide (P_2O_5)

Procedure:

- Prepare a concentrated aqueous solution of K_3PO_4 and K_2HPO_4 in a 1:1 molar ratio.
- In a flask, combine the crude **perfluorobutylsulfonyl fluoride** with the phosphate buffer solution.
- Stir the mixture vigorously at room temperature for 96 hours.
- After stirring, transfer the mixture to a separatory funnel and allow the layers to separate.
- Carefully separate and collect the lower organic layer containing the **perfluorobutylsulfonyl fluoride**.
- Dry the organic layer by stirring with a small amount of phosphorus pentoxide.
- Set up a distillation apparatus and carefully distill the dried product to obtain pure **perfluorobutylsulfonyl fluoride**.



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Synthesis and Purification Workflow of PFBSF.

Applications in Organic Synthesis

Perfluorobutylsulfonyl fluoride is a versatile reagent, primarily used for the introduction of the nonafluorobutanesulfonyl (nonaflate) group. Nonaflates are excellent leaving groups, often exhibiting reactivity comparable to or greater than triflates, and are used in a variety of cross-coupling reactions.^[1]

Synthesis of Aryl and Alkenyl Nonaflates

Aryl and alkenyl nonaflates are valuable substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.^[1]

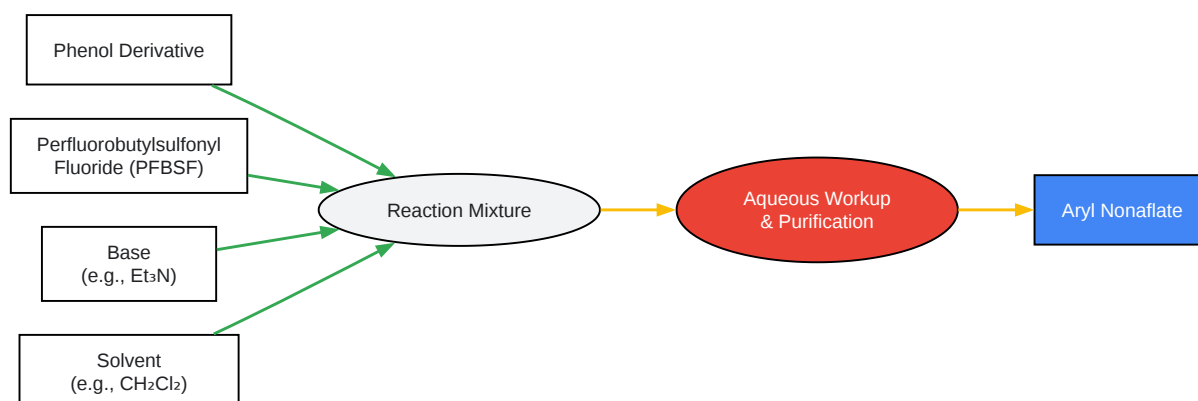
Materials:

- Phenol derivative
- **Perfluorobutylsulfonyl fluoride**
- Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
- Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) as solvent
- Magnetic stirrer and stir bar
- Round-bottom flask
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

- In a round-bottom flask, dissolve the phenol derivative in the chosen solvent.
- Add the base (e.g., 1.2 equivalents of triethylamine).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add **perfluorobutylsulfonyl fluoride** (1.1 equivalents) to the stirred solution.

- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure aryl nonaflate.



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General Workflow for Aryl Nonaflate Synthesis.

Reaction with Amines to Form Sulfonamides

Perfluorobutylsulfonyl fluoride readily reacts with primary and secondary amines to form the corresponding sulfonamides. These compounds are of interest in medicinal chemistry due to their potential biological activity.

Materials:

- Primary or secondary amine
- **Perfluorobutylsulfonyl fluoride**
- A suitable base (e.g., triethylamine or pyridine)
- An inert solvent (e.g., dichloromethane or tetrahydrofuran)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Standard work-up and purification equipment

Procedure:

- Dissolve the amine and the base (1.2 equivalents) in the solvent in a round-bottom flask.
- Cool the solution to 0 °C.
- Slowly add **perfluorobutylsulfonyl fluoride** (1.1 equivalents) to the stirred solution.
- Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by TLC or LC-MS.
- Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.
- Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.
- Purify the resulting crude sulfonamide by recrystallization or column chromatography.

Safety and Handling

Perfluorobutylsulfonyl fluoride is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume

hood. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

Perfluorobutylsulfonyl fluoride is a highly valuable and versatile reagent in chemical synthesis. Its ability to serve as a precursor to the nonaflate group has cemented its importance in modern cross-coupling chemistry, enabling the construction of complex molecular architectures. The detailed protocols provided in this guide are intended to facilitate its safe and effective use in the laboratory, empowering researchers to leverage its unique reactivity in their synthetic endeavors.

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